Cas no 31119-09-2 (2-Acetylamino-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester)

2-Acetylamino-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-Acetylamino-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester
- 5-Thiazolecarboxylic acid, 2-(acetylamino)-4-(trifluoromethyl)-, ethyl ester
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- Inchi: 1S/C9H9F3N2O3S/c1-3-17-7(16)5-6(9(10,11)12)14-8(18-5)13-4(2)15/h3H2,1-2H3,(H,13,14,15)
- InChI Key: NREZSBNNJWMGST-UHFFFAOYSA-N
- SMILES: S1C(C(OCC)=O)=C(C(F)(F)F)N=C1NC(C)=O
2-Acetylamino-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM516776-1g |
Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate |
31119-09-2 | 97% | 1g |
$652 | 2023-03-24 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD624644-1g |
Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate |
31119-09-2 | 97% | 1g |
¥4564.0 | 2023-03-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2155182-1g |
Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate |
31119-09-2 | 97% | 1g |
¥5933.00 | 2024-08-02 | |
Ambeed | A202447-1g |
Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate |
31119-09-2 | 97% | 1g |
$665.0 | 2024-08-03 |
2-Acetylamino-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester Related Literature
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
Additional information on 2-Acetylamino-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester
Professional Introduction to 2-Acetylamino-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester (CAS No. 31119-09-2)
2-Acetylamino-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester, with the CAS number 31119-09-2, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of an acetylamino group, a trifluoromethyl substituent, and a carboxylic acid ethyl ester moiety, contribute to its unique chemical properties and biological interactions.
The thiazole core in this molecule is a well-studied scaffold in drug discovery, exhibiting a wide range of pharmacological effects. Thiazole derivatives have been explored for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of a trifluoromethyl group at the 4-position of the thiazole ring enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. Additionally, the acetylamino group at the 2-position introduces a polar functional moiety that can interact with biological targets, while the carboxylic acid ethyl ester at the 5-position provides a site for further chemical modification, enabling the synthesis of more complex derivatives.
In recent years, there has been growing interest in thiazole-based compounds due to their ability to modulate various biological pathways. A notable area of research has focused on their potential as kinase inhibitors. For instance, studies have demonstrated that certain thiazole derivatives can inhibit tyrosine kinases, which are overexpressed in many cancer cell lines. The trifluoromethyl-thiazole scaffold has been particularly effective in this regard, as it can mimic the natural substrates of these kinases while maintaining high selectivity. This has led to the development of several lead compounds that are currently undergoing preclinical evaluation.
Another significant application of 2-acetylamino-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester is in the field of antimicrobial research. The increasing prevalence of antibiotic-resistant pathogens has necessitated the discovery of novel antimicrobial agents. Thiazole derivatives have shown promise in this area due to their ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. The structural versatility of this compound allows for modifications that can enhance its antimicrobial activity while minimizing toxicity to host cells. This has prompted researchers to explore its potential as a candidate for treating multidrug-resistant infections.
The synthesis of 2-acetylamino-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The key steps typically include condensation reactions to form the thiazole ring, followed by functional group transformations such as acetylation and esterification. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures that the final product meets stringent analytical standards.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with biological targets. Computer simulations have revealed that the trifluoromethyl group and the acetylamino moiety play crucial roles in stabilizing binding interactions with protein receptors. These insights have guided medicinal chemists in optimizing the structure for improved pharmacokinetic properties. Additionally, virtual screening techniques have been used to identify potential analogs with enhanced activity or selectivity.
The pharmaceutical industry has recognized the therapeutic potential of 2-acetylamino-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester, leading to several ongoing clinical trials and preclinical studies. These investigations aim to evaluate its efficacy and safety profile in treating various diseases, including cancer and infectious disorders. Preliminary results from these studies are promising, suggesting that this compound may offer a novel therapeutic approach for conditions where existing treatments are limited or ineffective.
In conclusion, 2-acetylamino-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester (CAS No. 31119-09-2) is a versatile and highly functional compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing new drugs targeting cancer, infections, and other diseases. Continued research into its biological activities and synthetic modifications will further enhance its therapeutic applications.
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